molecular formula C15H18O3 B1250219 Glandulone A

Glandulone A

Katalognummer: B1250219
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: RBVBEULSUHQTPE-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glandulone A is a bisabolene-type sesquiterpene with the molecular formula C15H18O3. It is a natural product identified in the linear glandular trichomes (LGT) of sunflower (Helianthus annuus L.) and is part of a group of specialized metabolites believed to play a role in plant defense . Research into this compound is focused on understanding the biosynthesis and ecological role of sesquiterpenes in the Asteraceae family. Its production in linear glandular trichomes is associated with the activity of specific bisabolene synthase enzymes . Studies utilizing advanced analytical techniques like UPLC-DAD-MS and MALDI/LDI Mass Spectrometry Imaging (MSI) have helped localize and identify this compound and its derivatives within plant tissues . This makes this compound a compound of interest in studies of plant-specialized metabolism, natural product chemistry, and the development of analytical methods for metabolite profiling. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C15H18O3

Molekulargewicht

246.3 g/mol

IUPAC-Name

(E)-2-methyl-6-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hept-2-enal

InChI

InChI=1S/C15H18O3/c1-10(9-16)5-4-6-11(2)13-8-14(17)12(3)7-15(13)18/h5,7-9,11H,4,6H2,1-3H3/b10-5+

InChI-Schlüssel

RBVBEULSUHQTPE-BJMVGYQFSA-N

Isomerische SMILES

CC1=CC(=O)C(=CC1=O)C(C)CC/C=C(\C)/C=O

Kanonische SMILES

CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C=O

Synonyme

glandulone A

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antitumor Activity

Research indicates that Glandulone A exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, this compound has been evaluated for its cytotoxic effects on human breast cancer cells, showcasing a dose-dependent inhibition of cell proliferation .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Biochemical Applications

1. Secondary Metabolite Production

This compound is produced by glandular trichomes in certain plant species, which are known for their role in synthesizing secondary metabolites. These metabolites are crucial for plant defense mechanisms and have applications in agriculture as natural pesticides . The study of glandular trichomes has opened avenues for biotechnological applications, including the enhancement of flavor compounds and pharmaceuticals derived from these metabolites .

2. Enzymatic Reactions

The compound can serve as a substrate in various enzymatic reactions, particularly those mediated by lipases. These enzymes can facilitate the stereoselective synthesis of terpenoids from this compound derivatives, offering pathways to produce bioactive compounds with specific configurations .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Antitumor ActivityInhibitory effects on cancer cell lines
Antimicrobial PropertiesActivity against pathogenic bacteria and fungi
Secondary Metabolite ProductionRole in synthesizing metabolites for plant defense
Enzymatic ReactionsSubstrate for lipase-mediated synthesis of terpenoids

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on breast cancer cells, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study tested this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens, suggesting strong antimicrobial potential .

Vorbereitungsmethoden

Development of the Organozinc Coupling Approach

The seminal work by Engles et al. established a two-step palladium-catalyzed cross-coupling protocol for synthesizing Glandulone A and related bisabolene derivatives. This method addresses the challenge of forming the critical carbon-carbon bond between the aromatic and terpenoid subunits.

Preparation of the Organozinc Reagent

The synthetic sequence begins with the generation of 1,5-dimethyl-4-hexenylzinc halide (18 ), a secondary alkyl zinc reagent crucial for the coupling reaction. This reagent is prepared through:

  • Halogenation of the corresponding alcohol precursor

  • Transmetallation with zinc dust in anhydrous tetrahydrofuran (THF)
    Key reaction parameters include strict temperature control (−78°C to 0°C) and argon atmosphere maintenance to prevent reagent decomposition.

Cross-Coupling with Bromohydroquinones

The coupling reaction employs Pd(dppf)Cl₂ as the catalyst, which demonstrates superior activity compared to other palladium complexes. The optimized conditions involve:

ParameterSpecification
Catalyst Loading5-10 mol% Pd(dppf)Cl₂
Solvent SystemTHF/DMF (3:1 v/v)
Temperature60-70°C
Reaction Time12-24 hours
Protecting GroupMethoxymethyl (MOM) ethers

This protocol enables the formation of the central carbon-carbon bond with complete retention of configuration at the secondary alkyl center. Subsequent deprotection under acidic conditions (HCl/MeOH) yields (±)-glandulone A (10 ) with an overall yield of 38-42% from the zinc reagent.

Alternative Approaches: Alkenyl Triflate Coupling

A complementary strategy involves coupling arylzinc halides with alkenyl triflate 16 using Pd(PPh₃)₄ as the catalyst. While this method produces bisabolene derivatives such as dehydro-α-curcumene and curcuphenol, its application to this compound synthesis requires additional functional group transformations:

  • Triflate Activation : The alkenyl triflate moiety serves as an electrophilic partner for nucleophilic aromatic substitution.

  • Chelation Control : The PPh₃ ligands on palladium facilitate oxidative addition while minimizing β-hydride elimination.

  • Post-Coupling Modifications : Hydroquinone formation via quinone reduction introduces complexity, making this route less efficient for this compound synthesis compared to the direct organozinc approach.

Critical Analysis of Methodological Advancements

Catalyst Optimization Studies

Comparative studies reveal that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in the key coupling step due to:

  • Enhanced stability of the palladium(0) intermediate

  • Improved π-backbonding with the dfp ligand framework

  • Superior tolerance to oxygenated functional groups

Ligand Effects on Reaction Efficiency

The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a rigid coordination sphere that:

  • Accelerates transmetallation rates by 3-fold compared to monodentate ligands

  • Reduces undesired homocoupling byproducts to <5%

  • Enables reactions at lower temperatures (60°C vs. 80°C for PPh₃-based systems)

Solvent and Additive Screening

Systematic optimization identified THF/DMF mixtures as optimal for:

  • Maintaining reagent solubility while preventing zincate precipitation

  • Stabilizing the active palladium species through weak coordination

  • Facilitating heat transfer during prolonged reactions

The addition of LiCl (2.0 equiv) as a co-salt improves yields by 15-20% through:

  • Activation of the zinc reagent via Schlenk equilibrium shifts

  • Stabilization of anionic intermediates in the catalytic cycle

Stereochemical Considerations and Racemic Synthesis

The current synthetic routes produce racemic (±)-glandulone A due to:

  • Use of achiral zinc reagents

  • Lack of asymmetric induction during the coupling step

  • Planar chirality in the Pd intermediate that permits free rotation

Efforts to develop enantioselective variants face challenges including:

  • Low enantiomeric excess (≤30% ee) with chiral phosphine ligands

  • Competitive racemization pathways under coupling conditions

  • Difficulties in separating diastereomeric products post-synthesis

Scalability and Process Chemistry Considerations

The organozinc method demonstrates potential for gram-scale synthesis:

Scale ParameterLaboratory Scale (mg)Pilot Scale (g)
Yield42%38%
Purity (HPLC)95%92%
Reaction Volume (mL)10500
Purification MethodColumn ChromatographyCrystallization

Key scalability challenges include:

  • Exothermic transmetallation requiring controlled reagent addition

  • Catalyst recovery and recycling limitations

  • Sensitivity of the hydroquinone moiety to oxidative degradation during workup

Q & A

Q. 1.1. What are the primary natural sources of Glandulone A, and how can they be validated experimentally?

this compound is predominantly isolated from specific plant species in the genus Isodon (e.g., Isodon rubescens). Validation requires:

  • Phytochemical screening using TLC/HPLC with reference standards .
  • Spectroscopic confirmation (NMR, MS) to compare isolated compounds with published spectral data .
  • Taxonomic authentication of plant material via DNA barcoding to avoid misidentification .

Q. 1.2. What preliminary assays are recommended to assess this compound’s bioactivity?

Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory models (e.g., LPS-induced NO production in macrophages). Use dose-response curves to establish IC₅₀ values and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. 1.3. How should researchers address variability in this compound yields during extraction?

Optimize extraction parameters (solvent polarity, temperature, time) via Design of Experiments (DoE) . For example, a Box-Behnken design can model interactions between variables. Validate reproducibility across ≥3 independent replicates and report yield ranges with standard deviations .

Advanced Research Questions

Q. 2.1. What experimental strategies resolve contradictions in this compound’s reported pharmacological mechanisms?

  • Target deconvolution : Use chemoproteomics (e.g., affinity chromatography with this compound probes) to identify binding proteins .
  • Pathway analysis : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to map signaling pathways .
  • Cross-study validation : Replicate key experiments (e.g., kinase inhibition assays) under standardized conditions to reconcile disparities .

Q. 2.2. How can the stereochemistry of this compound derivatives be conclusively determined?

  • X-ray crystallography for absolute configuration.
  • Vibrational circular dichroism (VCD) coupled with DFT calculations to correlate experimental and theoretical spectra .
  • Stereoselective synthesis of enantiomers followed by comparative bioactivity profiling .

Q. 2.3. What statistical methods are critical for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response) to model dose-response relationships.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Bayesian hierarchical models to account for inter-experiment variability .

Methodological Design & Data Interpretation

Q. 3.1. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

  • Use PICOT framework :
    • Population : Rodent models (e.g., Sprague-Dawley rats).
    • Intervention : Oral/IV administration with plasma sampling at defined intervals.
    • Comparison : Bioavailability vs. synthetic analogs.
    • Outcome : AUC, Cₘₐₓ, t₁/₂ calculated via non-compartmental analysis.
    • Time : Sampling over 24–48 hours .

Q. 3.2. What criteria validate computational models predicting this compound’s molecular targets?

  • Docking validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
  • MD simulations : Assess binding stability over ≥100 ns trajectories.
  • Experimental correlation : Validate top predicted targets (e.g., EGFR, NF-κB) with in vitro/in vivo assays .

Q. 3.3. How can meta-analyses address heterogeneity in this compound’s reported therapeutic indices?

  • Perform PRISMA-guided systematic reviews to aggregate preclinical data.
  • Use random-effects models to calculate pooled effect sizes (e.g., Hedge’s g) and quantify heterogeneity (I² statistic) .
  • Stratify analysis by study quality (e.g., SYRCLE risk-of-bias tool for animal studies) .

Data Reporting & Ethical Compliance

Q. 4.1. What guidelines ensure rigorous reporting of this compound’s cytotoxic effects?

  • Adhere to ARRIVE 2.0 for in vivo studies and MIAME for omics data.
  • Report absolute risk reductions (e.g., tumor volume differences) alongside p-values to avoid overinterpretation .

Q. 4.2. How should researchers handle conflicting data on this compound’s metabolic stability?

  • Disclose assay conditions (e.g., microsomal sources, incubation times) that may explain variability.
  • Conduct sensitivity analyses to identify critical variables (e.g., CYP enzyme isoforms) .

Comparative & Translational Studies

Q. 5.1. What methodologies enable direct comparison of this compound with synthetic analogs?

  • Structure-activity relationship (SAR) matrices : Quantify bioactivity changes against structural modifications (e.g., hydroxylation, methylation).
  • Proteome-wide profiling (e.g., thermal shift assays) to compare target engagement .

Q. 5.2. How can researchers assess this compound’s potential for drug repurposing?

  • Connectivity mapping : Compare transcriptomic signatures with known drug profiles (e.g., LINCS L1000 database).
  • Phenotypic screening in disease-relevant models (e.g., organoids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glandulone A
Reactant of Route 2
Glandulone A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.